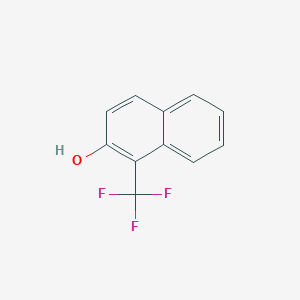
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole is a complex organic compound that features both an indole and an imidazole ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be formed through the condensation of 1,2-diketones with ammonium acetate and aldehydes, followed by cyclization . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nano-Fe3O4@Ca3(PO4)2 have been employed to promote the synthesis of imidazole derivatives efficiently . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
化学反応の分析
Types of Reactions
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole or indole rings, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated reagents, basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The compound can also interact with receptors, modulating signal transduction pathways and altering cellular responses .
類似化合物との比較
Similar Compounds
4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with similar biological activities.
2-Methyl-4,5-dihydroimidazole: A simpler imidazole compound used in various chemical reactions.
4,5-Diphenyl-imidazol-1,2,3-triazole: A hybrid compound with significant biological activity.
Uniqueness
What sets 3-((4,5-Dihydro-1H-imidazol-2-yl)methyl)-1-methyl-1H-indole apart is its dual-ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methylindole |
InChI |
InChI=1S/C13H15N3/c1-16-9-10(8-13-14-6-7-15-13)11-4-2-3-5-12(11)16/h2-5,9H,6-8H2,1H3,(H,14,15) |
InChIキー |
OPJPDQSQICYHHS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)CC3=NCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


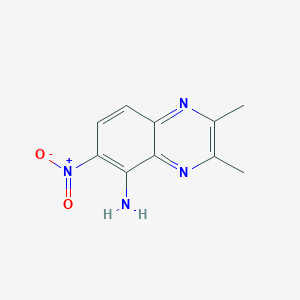
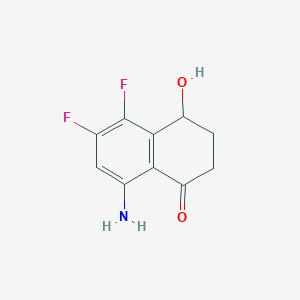

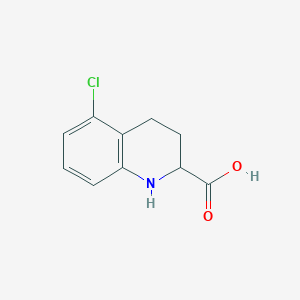
![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)



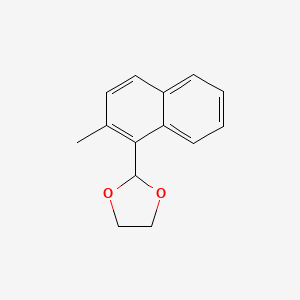


![N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B11890571.png)
![3-Ethyl-1-methyl-9H-pyrido[3,4-B]indole](/img/structure/B11890572.png)
